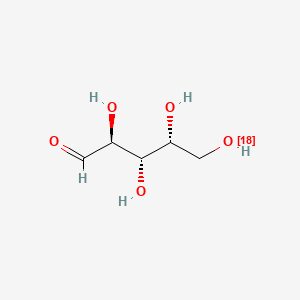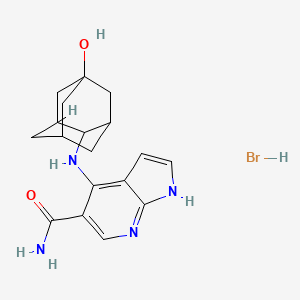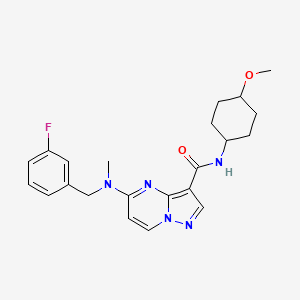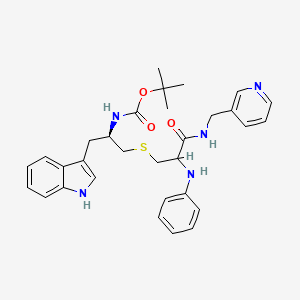
D-Lyxose-18O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Lyxose-18O is a rare sugar, specifically an isotopically labeled form of D-Lyxose, where the oxygen atom at the 18th position is replaced with the isotope oxygen-18 D-Lyxose is a pentose sugar, meaning it contains five carbon atoms It is an aldose, which means it has an aldehyde group at the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Lyxose-18O can be synthesized through several methods. One common approach involves the isomerization of D-Xylulose using D-Lyxose isomerase. This enzyme catalyzes the reversible isomerization reaction between D-Xylulose and D-Lyxose . The reaction conditions typically involve moderate temperatures and pH levels, making the process efficient and sustainable.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes due to their specificity and efficiency. Enzymatic methods are preferred over chemical synthesis because they offer high specificity, moderate reaction conditions, and sustainability . The use of D-Lyxose isomerase in large-scale production has shown promising results, with high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
D-Lyxose-18O undergoes various chemical reactions, including:
Oxidation: D-Lyxose can be oxidized to form D-Lyxonic acid.
Reduction: Reduction of D-Lyxose can yield D-Lyxitol.
Isomerization: As mentioned earlier, D-Lyxose can be isomerized to D-Xylulose using D-Lyxose isomerase.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.
Isomerization: Enzymatic isomerization typically requires D-Lyxose isomerase and moderate temperatures.
Major Products Formed
Oxidation: D-Lyxonic acid
Reduction: D-Lyxitol
Isomerization: D-Xylulose
Aplicaciones Científicas De Investigación
D-Lyxose-18O has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of D-Lyxose-18O involves its interaction with specific enzymes and metabolic pathways. D-Lyxose isomerase catalyzes the isomerization of D-Lyxose to D-Xylulose, which can then enter various metabolic pathways . The molecular targets include enzymes involved in sugar metabolism, and the pathways involved are primarily those related to carbohydrate metabolism .
Comparación Con Compuestos Similares
Similar Compounds
D-Xylulose: An isomer of D-Lyxose, involved in similar metabolic pathways.
D-Mannose: Another aldose sugar with similar chemical properties.
L-Ribose: A rare sugar with applications in the synthesis of antiviral and anticancer agents.
Uniqueness of D-Lyxose-18O
This compound is unique due to its isotopic labeling, which allows for detailed studies of metabolic pathways and enzyme mechanisms. The presence of oxygen-18 provides a distinct advantage in tracing and studying biochemical reactions .
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
152.13 g/mol |
Nombre IUPAC |
(2S,3S,4R)-2,3,4-trihydroxy-5-(18O)oxidanylpentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i7+2 |
Clave InChI |
PYMYPHUHKUWMLA-OEQRBXGGSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H](C=O)O)O)O)[18OH] |
SMILES canónico |
C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)


![5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)

![N-[(2S,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide](/img/structure/B12395475.png)
![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
![(1R,2R,3S,5R,7S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12395487.png)
![[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate](/img/structure/B12395490.png)


![(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12395511.png)

